molecular formula C6H5Cl2NO B1447755 4-Chloronicotinaldehyde hydrochloride CAS No. 1449008-08-5

4-Chloronicotinaldehyde hydrochloride

Cat. No.: B1447755
CAS No.: 1449008-08-5
M. Wt: 178.01 g/mol
InChI Key: ZFCGVSMSAQHZBE-UHFFFAOYSA-N
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Description

4-Chloronicotinaldehyde hydrochloride is a chemical compound belonging to the family of nicotinamide derivatives. It is characterized by its yellow crystalline powder form and is commonly utilized in various fields including medical, environmental, and industrial research. The compound has a molecular formula of C6H5Cl2NO and a molecular weight of 178.02 g/mol .

Preparation Methods

The synthesis of 4-Chloronicotinaldehyde hydrochloride involves several steps. One common synthetic route starts with the protection of the aldehyde group of 4-chloronicotinaldehyde as a dioxolane by treatment with 1,2-ethanediol under catalytic amounts of p-toluenesulfonic acid (TsOH). This is followed by the reaction with allyl alcohol under basic catalysis to obtain the allyl ether . Industrial production methods typically involve similar steps but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloronicotinaldehyde hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloronicotinaldehyde hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloronicotinaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an intermediate in the synthesis of compounds that target nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels commonly located throughout the human brain . The compound’s effects are mediated through its ability to modulate these receptors, influencing various physiological processes.

Comparison with Similar Compounds

4-Chloronicotinaldehyde hydrochloride can be compared with other similar compounds such as:

    4-Chloronicotinaldehyde: The non-hydrochloride form, which lacks the hydrochloride group.

    Nicotinaldehyde: A structurally similar compound without the chlorine atom.

    4-Bromonicotinaldehyde: A bromine-substituted analogue.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular applications in research and industry .

Properties

IUPAC Name

4-chloropyridine-3-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCGVSMSAQHZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449008-08-5
Record name 3-Pyridinecarboxaldehyde, 4-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449008-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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